4-(2-Methoxypyrimidin-5-yl)benzaldehyde
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Overview
Description
4-(2-Methoxypyrimidin-5-yl)benzaldehyde is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol . It is characterized by the presence of a methoxypyrimidine ring attached to a benzaldehyde moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(2-Methoxypyrimidin-5-yl)benzaldehyde typically involves the reaction of 2-methoxypyrimidine with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the methoxypyrimidine, followed by the addition of benzaldehyde to form the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Chemical Reactions Analysis
4-(2-Methoxypyrimidin-5-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Methoxypyrimidin-5-yl)benzaldehyde is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block for heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(2-Methoxypyrimidin-5-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrimidine moiety can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to the modulation of enzyme activity or receptor function .
Comparison with Similar Compounds
4-(2-Methoxypyrimidin-5-yl)benzaldehyde can be compared with other similar compounds, such as:
4-(2-Hydroxypyrimidin-5-yl)benzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(2-Methylpyrimidin-5-yl)benzaldehyde: Similar structure but with a methyl group instead of a methoxy group.
4-(2-Chloropyrimidin-5-yl)benzaldehyde: Similar structure but with a chlorine atom instead of a methoxy group.
The uniqueness of this compound lies in its methoxy group, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
4-(2-methoxypyrimidin-5-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12-13-6-11(7-14-12)10-4-2-9(8-15)3-5-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDFFRJYKZSYEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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